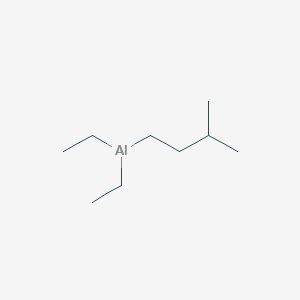
Diethyl(3-methylbutyl)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(3-methylbutyl)alumane is an organoaluminum compound with the molecular formula C10H23Al. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often used as a catalyst or reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl(3-methylbutyl)alumane can be synthesized through the reaction of triethylaluminum with 3-methyl-1-butene. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:
Preparation of Triethylaluminum: Triethylaluminum is prepared by the reaction of aluminum with ethyl chloride in the presence of a catalyst.
Reaction with 3-Methyl-1-butene: Triethylaluminum is then reacted with 3-methyl-1-butene to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process is typically carried out in stainless steel reactors equipped with cooling systems to manage the exothermic nature of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl(3-methylbutyl)alumane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: It can participate in substitution reactions where the ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas or other reducing agents can be used.
Substitution: Halogenated compounds and other electrophiles are commonly used.
Major Products Formed
Oxidation: Aluminum oxides and organic by-products.
Reduction: Reduced organic compounds.
Substitution: Substituted organoaluminum compounds.
Wissenschaftliche Forschungsanwendungen
Diethyl(3-methylbutyl)alumane has several applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl(3-methylbutyl)alumane involves its ability to form complexes with other molecules. It can act as a Lewis acid, accepting electron pairs from other compounds, which facilitates various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylaluminum: Similar in structure but lacks the 3-methylbutyl group.
Diisobutylaluminum hydride: Another organoaluminum compound with different alkyl groups.
Diethylaluminum chloride: Contains a chloride group instead of the 3-methylbutyl group.
Uniqueness
Diethyl(3-methylbutyl)alumane is unique due to the presence of the 3-methylbutyl group, which imparts specific reactivity and properties. This makes it particularly useful in certain catalytic and synthetic applications where other organoaluminum compounds may not be as effective.
Eigenschaften
CAS-Nummer |
848724-42-5 |
|---|---|
Molekularformel |
C9H21Al |
Molekulargewicht |
156.24 g/mol |
IUPAC-Name |
diethyl(3-methylbutyl)alumane |
InChI |
InChI=1S/C5H11.2C2H5.Al/c1-4-5(2)3;2*1-2;/h5H,1,4H2,2-3H3;2*1H2,2H3; |
InChI-Schlüssel |
CZCINNGQOQLOGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Al](CC)CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane](/img/structure/B14192382.png)
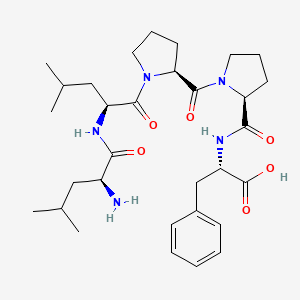
![9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile](/img/structure/B14192388.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-aMino-1-Methyl-](/img/structure/B14192390.png)
![2-[3-(9,9'-Spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B14192410.png)

![N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide](/img/structure/B14192424.png)
![1,8-Dimethyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14192434.png)
![Cyclohexanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]-](/img/structure/B14192442.png)
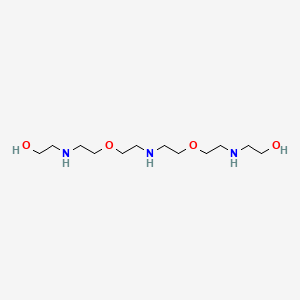
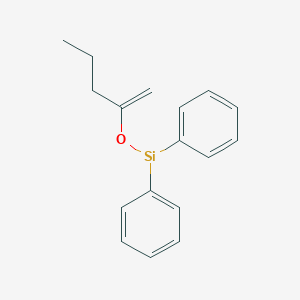
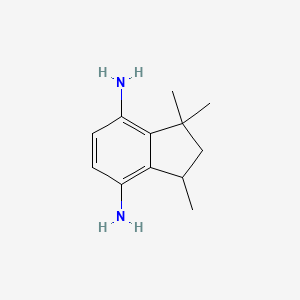
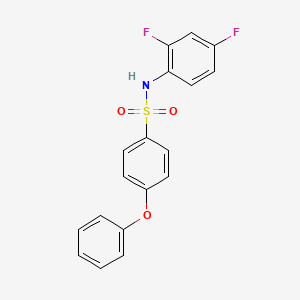
![3-[2-(4-Chlorophenyl)-2-oxoethyl]-5'-deoxy-5'-fluorouridine](/img/structure/B14192470.png)
